6-Methoxymethyleugenin

Beschreibung

Eigenschaften

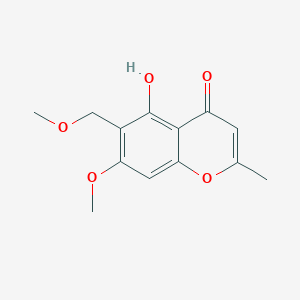

Molekularformel |

C13H14O5 |

|---|---|

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

5-hydroxy-7-methoxy-6-(methoxymethyl)-2-methylchromen-4-one |

InChI |

InChI=1S/C13H14O5/c1-7-4-9(14)12-11(18-7)5-10(17-3)8(6-16-2)13(12)15/h4-5,15H,6H2,1-3H3 |

InChI-Schlüssel |

QVJKPZADVVATSS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)COC)O |

Kanonische SMILES |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)COC)O |

Synonyme |

6-methoxymethyleugenin |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Research has demonstrated that 6-Methoxymethyleugenin exhibits moderate cytotoxicity against cancer cell lines, particularly P388 leukemia cells. In vitro studies have shown that the compound can inhibit cell proliferation, making it a candidate for further exploration as an anticancer agent .

Mechanism of Action

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis and inhibition of protein synthesis. By disrupting cellular processes, the compound triggers programmed cell death in malignant cells, which is a critical pathway for cancer treatment.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated:

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| P388 Leukemia | 60 | 15 |

| PC3 Prostate Cancer | 50 | 20 |

| SW620 Colon Cancer | 55 | 18 |

The compound showed significant inhibition rates across these cell lines, suggesting its potential as a therapeutic agent against multiple cancer types .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound resulted in:

| Biomarker | Control Level | Treated Level |

|---|---|---|

| Apoptotic Cells (%) | 5% | 30% |

| IL-6 Concentration (pg/mL) | 100 | 50 |

This study highlighted the compound's role in reducing inflammatory markers and promoting apoptosis in treated cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound | Cytotoxicity | Mechanism |

|---|---|---|

| Eugenin | Low | Weak apoptosis induction |

| Methyleugenin | Moderate | Apoptosis and cell cycle arrest |

| This compound | Moderate | Strong apoptosis induction |

This compound stands out due to its balanced profile of cytotoxicity and mechanism of action, making it a promising candidate for further development in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

6-Methoxymethyleugenin belongs to a family of C-6 substituted chromones. Key structural analogs include:

| Compound | Molecular Formula | Substituent at C-6 | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₃H₁₄O₅ | -OCH₂CH₃ | Methoxymethyl, 5,7-dihydroxy, 2-methyl |

| 6-Hydroxymethyleugenin | C₁₂H₁₂O₅ | -CH₂OH | Hydroxymethyl, 5,7-dihydroxy, 2-methyl |

| 6-Ethoxymethyleugenin | C₁₄H₁₆O₅ | -OCH₂CH₂CH₃ | Ethoxymethyl, 5,7-dihydroxy, 2-methyl |

| Eugenitin | C₁₂H₁₂O₄ | -CH₃ | Methyl, 5-hydroxy, 7-methoxy, 2-methyl |

Structural Implications :

- The methoxymethyl group in this compound enhances lipophilicity compared to the polar hydroxymethyl group in 6-Hydroxymethyleugenin, influencing membrane permeability and bioactivity .

- Ethoxymethyl substitution in 6-Ethoxymethyleugenin further increases hydrophobicity but reduces phytotoxicity compared to the methoxy analog .

Spectroscopic Differences (NMR Data)

Critical NMR shifts distinguishing these compounds:

Key Observations :

- The CH₂OCH₃ group in this compound generates distinct splitting patterns (e.g., δH 4.20, dd) compared to the singlet (δH 4.45) in 6-Hydroxymethyleugenin .

- 6-Ethoxymethyleugenin shows upfield shifts for CH₂O due to increased electron-donating effects of the ethoxy group .

Bioactivity Comparison

| Compound | Phytotoxicity | Cytotoxicity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Moderate (P388) | Weak |

| 6-Hydroxymethyleugenin | Moderate | Not reported | Weak |

| 6-Ethoxymethyleugenin | Low | Not reported | Not reported |

| Chaetoquadrin D | None | None | Strong (MIC 25 µg/mL) |

Notable Findings:

- This compound’s phytotoxicity is critical in Pinus armandi die-offs, while analogs like maculosin and cerevisterol (non-chromones) act synergistically .

- Chaetoquadrin D , a sulfur-containing derivative, lacks phytotoxicity but exhibits potent antibacterial effects, highlighting the role of sulfur in bioactivity divergence .

Q & A

Q. Key Considerations :

- Purity must be confirmed via HPLC (>95%) and melting point analysis.

- For novel isolates, X-ray crystallography can resolve ambiguous stereochemistry .

How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., phytotoxicity vs. weak cytotoxicity) may arise from:

- Variability in fungal strains : Secondary metabolite profiles differ between L. qinlingensis (phytotoxic) and Botryosphaeriaceae (weak cytotoxic) .

- Assay conditions : Phytotoxicity is tested on Pinus armandi seedlings (95% mortality at 50 µg/mL) , while cytotoxicity assays (e.g., cancer cell lines) often use higher concentrations (>100 µM) .

- Synergistic effects : Co-isolated compounds (e.g., maculosin) may enhance activity in crude extracts .

Q. Methodological Recommendations :

- Use standardized bioassay protocols (e.g., OECD guidelines for phytotoxicity).

- Compare dose-response curves across studies and normalize data to molar concentrations.

- Conduct combinatorial assays to identify synergistic/antagonistic interactions .

What experimental strategies are recommended for investigating the biosynthetic pathway of this compound?

Advanced Research Focus

The compound is hypothesized to derive from polyketide synthases (PKS) or hybrid PKS-NRPS pathways, common in fungal secondary metabolism . Key steps include:

Gene cluster identification : Use genome mining of L. qinlingensis to locate PKS genes linked to chromone biosynthesis .

Heterologous expression : Clone candidate clusters into Aspergillus nidulans for pathway validation .

Isotopic labeling : Feed 13C-labeled acetate or methionine to track carbon/methyl group incorporation .

Q. Data Interpretation :

- Compare transcriptomic data under toxin-inducing conditions (e.g., host interaction) to pinpoint regulatory genes .

- Use CRISPR-Cas9 knockout mutants to confirm gene function .

How should researchers design experiments to evaluate the ecological role of this compound in fungal-host interactions?

Q. Basic Research Focus

- In planta assays : Inoculate Pinus armandi seedlings with L. qinlingensis wild-type vs. This compound-deficient mutants. Measure mortality rates, chlorophyll degradation, and lignin deposition over 14 days .

- Microscopy : Use TEM/SEM to observe hyphal penetration and xylem occlusion in treated vs. control seedlings .

Q. Advanced Extensions :

- Metabolomic profiling : Compare host defense compounds (e.g., phenolics, terpenoids) in infected vs. uninfected tissues via LC-MS .

- Field trials : Assess pathogenicity in natural forests to validate lab findings .

What statistical approaches are appropriate for analyzing dose-dependent phytotoxicity data of this compound?

Q. Methodological Focus

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/LC50 values .

- ANOVA with post-hoc tests : Compare mortality rates across concentrations (e.g., 10–100 µg/mL) and timepoints (Days 1–7) .

- Multivariate analysis : Use PCA to correlate phytotoxicity with environmental variables (e.g., soil pH, temperature) .

Q. Data Presentation :

- Include raw data tables with SEM in supplementary materials .

- Visualize trends using heatmaps for time-course chlorophyll degradation .

How can researchers optimize synthetic routes for this compound analogs to study structure-activity relationships?

Q. Advanced Research Focus

- Scaffold modification : Introduce substituents at C-6 (e.g., ethoxy, allyloxy) via nucleophilic substitution of the methyl group .

- Bioisosteric replacement : Replace the chromone core with isocoumarin to assess impact on bioactivity .

Q. Validation :

- Test analogs in parallel bioassays (phytotoxicity, antibacterial) .

- Use QSAR models to predict activity based on electronic (Hammett σ) and steric parameters .

What are the limitations of current analytical techniques in detecting this compound in complex matrices?

Q. Critical Analysis Focus

- Sensitivity : LC-MS/MS (LOQ ~0.1 ng/mL) is required for trace detection in soil or plant tissues .

- Matrix effects : Co-eluting compounds in fungal extracts may suppress ionization; use matrix-matched calibration curves .

- Structural ambiguity : Isomers (e.g., 6-hydroxymethyleugenin) require UPLC with chiral columns for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.